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molecular formula C13H14ClFN2O2 B7950149 tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate

tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate

Cat. No. B7950149
M. Wt: 284.71 g/mol
InChI Key: MUCDYVKRXHLDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143305B2

Procedure details

A solution of tert-butyl 5-(hydroxymethyl)-6-fluoro-1H-indazole-1-carboxylate (29F, 3.0 g, 11.27 mmol) in methylene chloride (50.00 mL, 780.0 mmol) at room temperature. was treated with pyridine (4.56 mL, 56.33 mmol) and methanesulfonyl chloride (1.31 mL) and stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (300 mL) washed with aq HCl (100 mL), brine (100 mL), dried (MgSO4), filtered, concentrated in vacuo, and purified using chromatography (SiO2, EtOAc/Hexanes) to provide tert-butyl 5-(chloromethyl)-6-fluoro-1H-indazole-1-carboxylate (24G, 1.9 g; Yield=59%)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.56 mL
Type
reactant
Reaction Step Three
Quantity
1.31 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[F:12])[N:8]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:7]=[CH:6]2.C(Cl)[Cl:21].N1C=CC=CC=1.CS(Cl)(=O)=O>>[Cl:21][CH2:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[F:12])[N:8]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[N:7]=[CH:6]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OCC=1C=C2C=NN(C2=CC1F)C(=O)OC(C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
4.56 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1.31 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (300 mL)
WASH
Type
WASH
Details
washed with aq HCl (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC=1C=C2C=NN(C2=CC1F)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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